3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate
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Overview
Description
3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate is a heterocyclic compound with a unique bicyclic structure. It is primarily used as a building block in organic synthesis and has applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate typically involves the reaction of 3-Thia-6-azabicyclo[3.1.1]heptane with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Thia-6-azabicyclo[3.1.1]heptane: Lacks the sulfone and sulfonate groups.
4-Methylbenzenesulfonate derivatives: Similar sulfonate group but different core structures.
Uniqueness
3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate is unique due to its bicyclic structure combined with the sulfone and sulfonate groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3λ6-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10;7-9(8)2-4-1-5(3-9)6-4/h2-5H,1H3,(H,8,9,10);4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOHCDJEFCJOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C2CS(=O)(=O)CC1N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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